molecular formula C14H13ClN2O B8752839 6-chloro-N-(2,6-dimethylphenyl)-3-pyridinecarboxamide

6-chloro-N-(2,6-dimethylphenyl)-3-pyridinecarboxamide

Cat. No. B8752839
M. Wt: 260.72 g/mol
InChI Key: XFQMYYLIQSWMAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04973597

Procedure details

A slurry of 25 g of 6-chloronicotinic acid in approximately 300 ml of acetone was treated with 22.6 ml of triethylamine. The reaction mixture was cooled to approximately -10° C. by means of an external ice/methanol bath. A solution of 15.5 ml of ethyl chloroformate in acetone was added to the mixture at a rate to maintain the temperature below 0° C. After stirring with the cold bath for 2 hours, a solution of 38.5 g of 2,6-dimethylaniline in approximately 150 ml of acetone was added while maintaining the temperature below 0° C. After the addition was complete, the mixture was allowed to warm to room temperature overnight. The mixture was poured into water and extracted into ethyl acetate. The organic layer was washed with water, dilute hydrochloric acid, water, a dilute sodium bicarbonate solution, water (twice), and a saturated sodium chloride solution. The organic solution was dried over sodium sulfate and concentrated in vacuo to provide 30.5 g of a solid. Crystallization from methanol/water provided 14.6 g of the desired title product, m.p. 165°-166° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
38.5 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][N:3]=1.C(N(CC)CC)C.ClC(OCC)=O.[CH3:24][C:25]1[CH:31]=[CH:30][CH:29]=[C:28]([CH3:32])[C:26]=1[NH2:27]>CC(C)=O.O>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:6]([NH:27][C:26]2[C:28]([CH3:32])=[CH:29][CH:30]=[CH:31][C:25]=2[CH3:24])=[O:8])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
22.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
15.5 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
38.5 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After stirring with the cold bath for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 0° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 0° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted into ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, dilute hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(=O)NC1=C(C=CC=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.